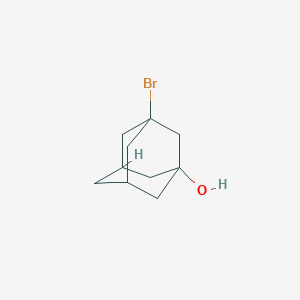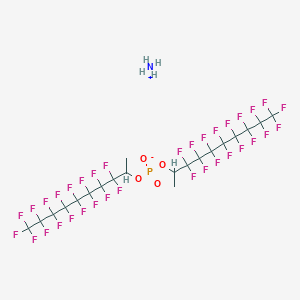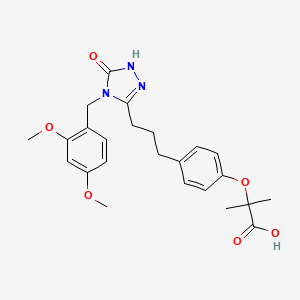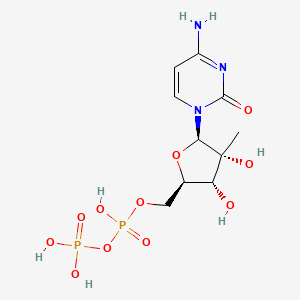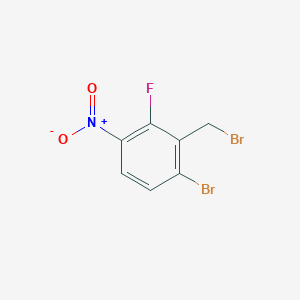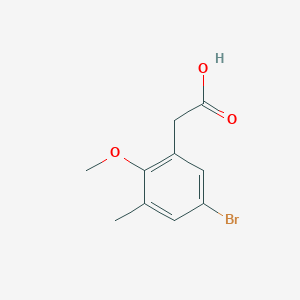![molecular formula C12H8N2O4 B15202281 [3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
[3,3'-Bipyridine]-6,6'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,3’-Bipyridine]-6,6’-dicarboxylic acid: is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond This particular compound is characterized by carboxylic acid groups attached to the 6,6’ positions of the bipyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-6,6’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine , which has been shown to produce 3,3’-bipyridine in good yield . The reaction conditions often require the presence of a catalyst, such as palladium, and may involve other reagents to facilitate the coupling process.
Industrial Production Methods: Industrial production methods for bipyridine derivatives, including [3,3’-Bipyridine]-6,6’-dicarboxylic acid, often involve metal-catalyzed coupling reactions . These methods are optimized for higher yields and scalability. The use of homogeneous and heterogeneous catalysts, such as nickel or palladium complexes, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: [3,3’-Bipyridine]-6,6’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reactions with alcohols or amines to form esters or amides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine dicarboxylates, while reduction can produce bipyridine diols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3,3’-Bipyridine]-6,6’-dicarboxylic acid is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are useful in catalysis and materials science .
Biology and Medicine: The compound has potential applications in biology and medicine due to its ability to form complexes with metal ions. These complexes can be explored for their biological activity and potential therapeutic uses.
Industry: In industry, [3,3’-Bipyridine]-6,6’-dicarboxylic acid is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its ability to coordinate with metals makes it valuable in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of [3,3’-Bipyridine]-6,6’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including redox processes and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Another bipyridine derivative with nitrogen atoms in the 2,2’ positions. It is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: This compound has nitrogen atoms in the 4,4’ positions and is known for its use in the synthesis of viologens and electrochromic materials.
Uniqueness: [3,3’-Bipyridine]-6,6’-dicarboxylic acid is unique due to the position of its carboxylic acid groups, which influence its chemical reactivity and coordination behavior. This makes it distinct from other bipyridine derivatives and valuable for specific applications in catalysis and materials science .
Eigenschaften
Molekularformel |
C12H8N2O4 |
|---|---|
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
5-(6-carboxypyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-3-1-7(5-13-9)8-2-4-10(12(17)18)14-6-8/h1-6H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
OUXPXSSLMKSDHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


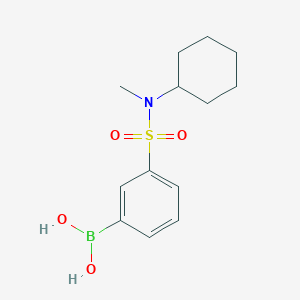
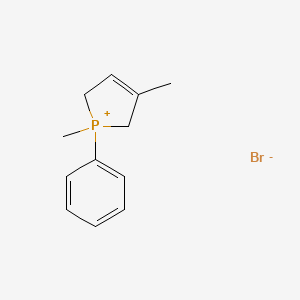
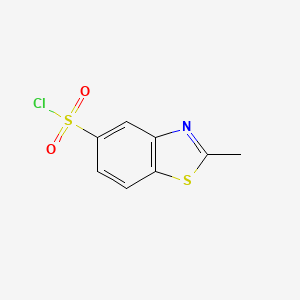
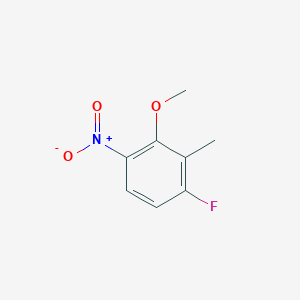
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
